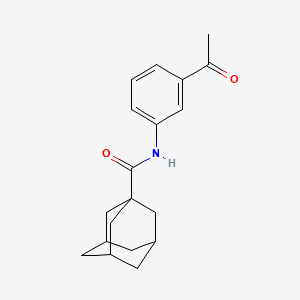

N-(3-acetylphenyl)adamantane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Medicinal Chemistry

Adamantane derivatives, including N-(3-acetylphenyl)adamantane-1-carboxamide, have shown promise in medicinal chemistry due to their unique structural and biological properties . They have been explored for their potential use in the development of new pharmaceuticals, particularly due to their ability to interact with biological membranes and influence biofilm formation of various bacteria, such as E. faecalis, P. aeruginosa, and methicillin-resistant S. aureus .

Catalyst Development

The structural rigidity and stability of adamantane derivatives make them excellent candidates for catalyst development. Their unique framework can enhance the stability and efficiency of catalysts used in various chemical reactions .

Nanomaterials

Due to their cage-like structure, adamantane derivatives are being investigated for their applications in nanomaterials. They can serve as building blocks for creating nano-sized materials with specific properties, such as increased thermal stability or unique electronic characteristics .

Polymerization Reactions

Unsaturated adamantane derivatives, such as those derived from N-(3-acetylphenyl)adamantane-1-carboxamide, offer extensive opportunities for utilization as monomers in the synthesis of thermally stable and high-energy polymers .

High-Energy Fuels and Oils

The high reactivity of unsaturated adamantane derivatives makes them potential starting materials for the synthesis of high-energy fuels and oils. Their stability at high temperatures could lead to the development of more efficient and durable fuels .

Bioactive Compounds

Research has indicated that adamantane derivatives can influence the formation of biofilms and exhibit antimicrobial activity, which may be attributed to their membranotropic activity. This opens up possibilities for their use as bioactive compounds in treating infections .

Quantum-Chemical Calculations

The potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives, including N-(3-acetylphenyl)adamantane-1-carboxamide, is significant. These studies can elucidate the mechanisms for their chemical and catalytic transformations .

Synthetic Nanodiamonds

Recent advances have highlighted the relevance of adamantane derivatives in the creation and utilization of new materials based on natural and synthetic nanodiamonds. These materials have applications in scientific and practical purposes, such as in electronics and material sciences .

properties

IUPAC Name |

N-(3-acetylphenyl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-12(21)16-3-2-4-17(8-16)20-18(22)19-9-13-5-14(10-19)7-15(6-13)11-19/h2-4,8,13-15H,5-7,9-11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYKJYUHIMNWKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)adamantane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2854161.png)

![(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine;hydrochloride](/img/structure/B2854166.png)

![3-(4-fluorobenzyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-(7-benzyl-2-isopropyl-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2854172.png)

![5-[(2,5-Dimethylphenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2854175.png)